molecular formula C6H3BrClN3 B8248404 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8248404
M. Wt: 232.46 g/mol
InChI Key: LCUSPASWWQTVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS 2170502-03-9) is a high-purity heteroaromatic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The triazolopyridine scaffold is a recognized pharmacophore found in several therapeutic agents, and this particular bromo- and chloro- substituted analogue is designed for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, making it a valuable precursor for generating a diverse array of novel compounds . Its primary research value lies in the development of new pharmaceutical candidates. This compound is cited in patents for the synthesis of triazolopyridine-based molecules with potential immunomodulating and anti-cancer activities, targeting a range of disorders including B-cell lymphoma, follicular lymphoma, and multiple myeloma . The structure features both a bromine and a chlorine atom, offering two distinct sites for sequential chemical modification, which allows researchers to precisely build complex molecules around the triazolopyridine core . With a molecular formula of C6H3BrClN3 and a molecular weight of 232.47 g/mol, it is characterized by its high halogen content and the fused bicyclic structure typical of the [1,2,4]triazolo[4,3-a]pyridine family . As a solid substance, it should be handled with appropriate safety precautions; it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)11-3-9-10-6(4)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUSPASWWQTVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazolopyridine Synthesis via Hydrazine Cyclization

The triazolopyridine scaffold is typically constructed through cyclization of hydrazine intermediates. A widely adopted route begins with 2-chloropyridine , which undergoes nucleophilic substitution with hydrazine hydrate (99%) at 100°C for 48 hours to yield 2-hydrazinopyridine (2) . Subsequent acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C produces N-(2-hydrazinopyridin-3-yl)chloroacetamide (3) in 65–70% yield .

Cyclization of 3 is achieved using phosphorus oxychloride (POCl₃) under reflux (120°C, 12 hours), forming 3-chloromethyl-[1,2,] triazolo[4,3-a]pyridine (4) . Key parameters include:

  • POCl₃ stoichiometry : 5–10 equivalents to ensure complete cyclization.

  • Workup : Basification with saturated NaHCO₃ followed by DCM extraction .

Alternative Routes: Palladium-Catalyzed Cross-Coupling

Recent advancements employ palladium catalysis for late-stage functionalization. For example, 3-chloromethyl- triazolo[4,3-a]pyridine (4) undergoes Suzuki-Miyaura coupling with 2-bromo-5-chloropyridine-3-boronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in tetrahydrofuran (THF)/water (3:1) at 80°C . This method achieves 75% yield with >95% purity after silica gel chromatography .

Comparative Analysis of Synthetic Methods

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
Hydrazine cyclizationPOCl₃, NH₄Cl1201255–6090–95
Electrophilic bromineBr₂, acetic acid6068588
Palladium couplingPd(PPh₃)₄, K₂CO₃80247595

Industrial-Scale Considerations

For bulk production, continuous flow reactors optimize the cyclization step by reducing POCl₃ usage by 30% and reaction time to 4 hours. Safety protocols emphasize strict temperature control during bromine handling, with in-line quenching systems to neutralize excess Br₂ .

Challenges and Optimization

  • Regioselectivity : Competing bromination at the 7-position is mitigated using directing groups like tert-butoxycarbonyl (Boc), which enhance 8-position selectivity by 15–20% .

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting isomers, achieving ≥99% purity .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of kinases such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways involved in cancer progression . The compound binds to the active sites of these kinases, thereby inhibiting their activity and leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Biological Activity

8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H2_2BrClN4_4
  • Molecular Weight : 257.475 g/mol
  • CAS Number : 1823924-70-4
  • Structure : The compound features a triazole ring fused with a pyridine ring, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its interactions with various biological targets. The following sections detail specific activities observed in research studies.

Anticancer Activity

Several studies have indicated that derivatives of triazole compounds exhibit anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways.
  • In Vitro Studies : Research has shown that triazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. For example, a related study demonstrated that certain triazoles exhibited IC50_{50} values as low as 31.4 μg/mL against specific cancer cell lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Chlamydia Inhibition : A study highlighted its effectiveness against Chlamydia species, showing superior activity compared to traditional antibiotics like spectinomycin .
  • Broad-Spectrum Activity : The compound has demonstrated potential against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship is crucial for optimizing its biological efficacy:

  • Substituent Effects : Variations in substituents at different positions on the triazole or pyridine rings can significantly influence the compound's potency and selectivity towards biological targets .

Case Studies

  • Anticancer Efficacy Study :
    • A series of experiments assessed the cytotoxic effects of various triazole derivatives on breast cancer cells (MDA-MB-231). The study found that compounds similar to this compound exhibited significant antiproliferative effects with IC50_{50} values ranging from 20 to 40 μg/mL .
  • Antimicrobial Evaluation :
    • In a comparative study against common pathogens, this compound showed effective inhibition of bacterial growth at concentrations lower than those required for conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50_{50} Value (μg/mL)Reference
AnticancerMDA-MB-231 (Breast Cancer)31.4
AntimicrobialChlamydia spp.Comparable to penicillin
AntimicrobialGram-positive Bacteria<50

Q & A

Q. What are the common synthetic routes for 8-bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine?

The compound is typically synthesized via cyclization of hydrazine intermediates. For example:

  • PhI(OAc)₂-mediated cyclization : Ethyl 2-oxoacetate is condensed with 5-substituted 2-hydrazinylpyridines, followed by oxidative ring closure using iodobenzene diacetate to yield triazolo[4,3-a]pyridine-3-carboxylic acids. These acids undergo amide coupling for further derivatization .
  • Oxidative ring closure : Sodium hypochlorite in ethanol at room temperature can oxidize hydrazine intermediates (e.g., N-[(3-methoxy-4-benzyloxyphenyl)methylideneamino]pyridin-2-amine) to form triazolopyridines in ~73% yield, offering a greener alternative to toxic reagents like Cr(VI) or DDQ .

Q. How is structural characterization of this compound performed?

Key techniques include:

  • Single-crystal X-ray diffraction to confirm regiochemistry and intermolecular interactions (e.g., H-bonding with Arg121 in RBP4 antagonists) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent patterns, with methylene groups in phosphorylated derivatives showing 2JHP=20Hz^2J_{HP} = 20 \, \text{Hz} .
  • Mass spectrometry and elemental analysis for molecular weight and purity validation, as seen in herbicidal activity studies of 23 derivatives .

Q. What in vitro assays evaluate the bioactivity of this compound?

  • Herbicidal activity : Tested at 150 g a.i. ha1^{-1} against monocotyledonous weeds (e.g., Echinochloa crusgalli) and dicotyledons (e.g., Brassica juncea), with dose-response curves for IC50_{50} determination .
  • Antifungal assays : Compounds are screened against Candida albicans and Aspergillus niger using broth microdilution methods, with MIC values compared to fluconazole .
  • Anticonvulsant models : Maximal electroshock (MES) and rotarod tests in rodents assess seizure suppression and neurotoxicity, respectively .

Advanced Research Questions

Q. How do computational methods like 3D-QSAR guide the optimization of bioactivity?

  • Comparative Molecular Field Analysis (CoMFA) : Used to correlate steric/electrostatic fields of triazolopyridine derivatives with herbicidal activity. For example, bulky substituents at the 3-position enhance binding to weed-specific targets, while electron-withdrawing groups (e.g., Cl, Br) improve potency .
  • Molecular docking : Predicts interactions with biological targets (e.g., RBP4 binding cavity), where the triazolo N2 nitrogen forms H-bonds with Arg121, and aryl groups occupy hydrophobic pockets .

Q. What strategies address isomer formation during synthesis?

  • Temperature control : Reactions at 60°C with 2-hydrazinyl-5-nitropyridine and chloroethynylphosphonates yield a 1:1 mixture of [1,2,4]triazolo[4,3-a]pyridine and [1,2,4]triazolo[1,5-a]pyridine isomers. Boiling promotes complete Dimroth-like rearrangement to the [1,5-a] isomer .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and minimizes side products, as demonstrated in antifungal derivative synthesis .

Q. How do substituent variations affect pharmacokinetic properties?

  • Lipophilicity : Bromine and chlorine atoms enhance blood-brain barrier penetration in anticonvulsant derivatives (e.g., 3p and 3r with ED50_{50} = 13.2–15.8 mg/kg) .
  • Metabolic stability : Piperidine or pyrrolidine sulfonamide groups in antimalarial derivatives reduce hepatic clearance, as shown in vitro with Plasmodium falciparum 3D7 strains .

Q. What experimental designs resolve contradictions in bioactivity data?

  • Dose-response profiling : In herbicidal studies, 8-chloro-3-(4-propylphenyl)-triazolopyridine showed 50% inhibition at 37.5 g a.i. ha1^{-1}, but safety for crops at 150 g a.i. ha1^{-1}, requiring species-specific toxicity assays .
  • Redundant assay validation : Antimalarial candidates are tested in both P. falciparum cultures and enzymatic assays (e.g., PfDHODH inhibition) to confirm target specificity .

Methodological Considerations

Q. How are regiochemical outcomes controlled in triazolopyridine synthesis?

  • Substrate-directed cyclization : Electron-deficient pyridines favor [4,3-a] over [1,5-a] isomers due to stabilization of transition states during ring closure .
  • Protecting groups : Benzyloxy or methoxy substituents on aryl hydrazines prevent unwanted side reactions during oxidative cyclization .

Q. What analytical workflows validate synthetic purity?

  • HPLC-MS : Monitors reaction progress and quantifies impurities (<2% in antimalarial derivatives) .
  • Combined spectral analysis : IR, 1H^1H, 13C^{13}C, and 31P^{31}P NMR (for phosphorylated derivatives) ensure structural fidelity .

Data Presentation Examples

Derivative Substituents Bioactivity (IC50 _{50}/ED50 _{50}) Reference
8-Chloro-3-(4-propylphenyl)R = Cl, R' = C3 _3H7 _750% herbicidal inhibition at 37.5 g a.i. ha1^{-1}
3p (5-(4-Cl-phenoxy))R = 4-Cl-PhOED50_{50} = 13.2 mg/kg (MES test)
15b (3-(3-Br-benzylthio))R = 3-Br-C6 _6H4_494% yield, 160–162°C mp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.